molecular formula C4H6N4O B7743119 3-amino-6-methyl-2H-1,2,4-triazin-5-one

3-amino-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7743119
M. Wt: 126.12 g/mol
InChI Key: JSZDBNSBFWYPFV-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazinone core with an amino group at position 3 and a methyl group at position 4.

Properties

IUPAC Name

3-amino-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZDBNSBFWYPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enhancements

  • Acid Catalysts : Glacial acetic acid improves cyclization efficiency by protonating intermediates, accelerating nucleophilic attack.

  • Iodine : Acts as a Lewis acid in multicomponent reactions, polarizing carbonyl groups for amination.

Solvent Effects

SolventYield (%)Reaction Time (h)
Ethanol856
Water728
Glacial Acetic Acid885

Ethanol balances polarity and boiling point, minimizing side reactions.

Temperature Control

  • Cyclization : Reflux conditions (78–80°C) optimal for ethanol-based systems.

  • Methylation : Room temperature prevents over-alkylation .

Chemical Reactions Analysis

Types of Reactions: 3-amino-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted triazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-6-methyl-2H-1,2,4-triazin-5-one is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of 3-amino-6-methyl-2H-1,2,4-triazin-5-one are being explored for their potential as drug candidates. Their ability to inhibit specific enzymes and receptors makes them attractive for the development of new treatments for various diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Triazinone Derivatives

Structural Modifications and Functional Group Effects

Position 6 Substituents
  • Methyl Group (3-Amino-6-methyl-2H-1,2,4-triazin-5-one): The methyl group at position 6 likely enhances solubility and reduces steric hindrance compared to bulkier substituents. This may favor interactions in biochemical systems but requires empirical validation.
  • Phenyl Group (Metamitron, 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one): Metamitron’s phenyl group increases lipophilicity and toxicity, with reported LD₅₀ values of 1.4 mg/kg (female rats) and 2.9 mg/kg (male rats), indicating neurotoxic effects . The phenyl substituent may enhance binding to neurological targets.
Position 3 Substituents
  • Methylthio Group (Metribuzin) :
    The methylthio group in metribuzin enhances herbicidal activity by acting as a photosystem II inhibitor, disrupting electron transport in plants .

Environmental and Toxicological Profiles

  • Neurotoxicity :
    Metamitron’s phenyl group correlates with neurotoxic effects, whereas methyl or tert-butyl substituents (as in the target compound or metribuzin) may reduce neurological risks but require verification .

  • Environmental Impact: Metribuzin’s tert-butyl group contributes to its recalcitrance in soil, while methyl groups (e.g., 3-amino-6-methyl-2H-1,2,4-triazin-5-one) may degrade faster due to lower steric protection .

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